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molecular formula InCl3<br>Cl3In B086656 Indium trichloride CAS No. 12672-70-7

Indium trichloride

Cat. No. B086656
M. Wt: 221.17 g/mol
InChI Key: PSCMQHVBLHHWTO-UHFFFAOYSA-K
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Patent
US05648549

Procedure details

172 g (0.852 mol) of diphenylphosphine oxide and 0.8 g of indium chloride are mixed and heated to 152° C., the pressure being reduced simultaneously (8 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 132° C. After a total of 2 hours, the internal temperature has been raised to 195° C. 70 g of diphenylphosphine are obtained. That corresponds to a yield of 88% of theory.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7](=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[In+3].[Cl-].[Cl-]>>[C:8]1([PH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
152 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Diphenylphosphine distills off through a descending condenser at a transition temperature of 132° C
TEMPERATURE
Type
TEMPERATURE
Details
After a total of 2 hours, the internal temperature has been raised to 195° C
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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